4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
Description
Properties
CAS No. |
84759-06-8 |
|---|---|
Molecular Formula |
C9H4O5D6 |
Molecular Weight |
204.21 |
InChI |
InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1 |
InChI Key |
YITBSJALJWUAQA-LVSMMTLPSA-N |
SMILES |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O |
boiling_point |
379.5±42.0 °C at 760 mmHg |
density |
1.3±0.1 g/cm3 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
530-57-4 (unlabelled) |
Synonyms |
(2R)-2-[[3-[[4-[(Z)-(2,4-dioxothiazolidin-5-ylidene)methyl]anilino]methyl]benzoyl]amino]pentanedioic acid; N-({3-[({4-[(Z)-(2,4-Dioxo-1,3-Thiazolidin-5-Ylidene)methyl]phenyl}amino)methyl]phenyl}carbonyl)-D-Glutamic Acid; VSV |
tag |
Benzoic Acid Impurities |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in Benzoic Acid Scaffolds
Regioselective Deuteration Strategies for Methoxy (B1213986) and Hydroxyl Groups
The primary challenge in synthesizing 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid lies in the regioselective introduction of deuterium (B1214612) at the two methoxy groups without affecting the hydroxyl or carboxylic acid functionalities. The most direct approach involves the O-methylation of a suitable precursor, such as 3,5-dihydroxy-4-hydroxybenzoic acid, using a deuterated methylating agent.
One of the most common and effective methods for this transformation is the use of deuterated methyl iodide (CD3I), which is commercially available with high isotopic purity (≥99.5 atom % D). sigmaaldrich.com The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic for the subsequent reaction with CD3I. The choice of base and solvent is critical to ensure high yields and selectivity.
Table 1: Common Reagents for O-methylation of Phenols
| Methylating Agent | Base | Solvent | Typical Temperature | Reference |
| Methyl Iodide (or CD3I) | K2CO3, Cs2CO3 | Acetone, DMF | Room Temp to Reflux | mdpi.com |
| Dimethyl Sulfate | NaOH, K2CO3 | Acetone, Water | Room Temp | mdpi.com |
| Dimethyl Carbonate (DMC) | Cs2CO3, K2CO3 | DMF, or neat | 120-200°C | mdpi.comelsevierpure.com |
| Tetramethylammonium (B1211777) Hydroxide (B78521) (TMAH) | (Self-catalyzing) | Ethanol | Microwave irradiation | researchgate.netresearchgate.net |
For the specific case of this compound, a precursor like protocatechuic acid (3,4-dihydroxybenzoic acid) would first need to be hydroxylated at the 5-position. A more direct precursor would be 3,4,5-trihydroxybenzoic acid (gallic acid). The two meta-hydroxyl groups relative to the carboxylic acid would then be selectively methylated. The phenolic hydroxyl at position 4 is generally less reactive towards methylation under basic conditions due to the electronic-withdrawing effect of the carboxylate group, allowing for a degree of regioselectivity. However, protection of the carboxylic acid and the 4-hydroxyl group may be necessary to achieve the desired outcome.
De Novo Synthesis Pathways for Aromatic Deuterated Carboxylic Acids
A de novo synthesis approach allows for the construction of the deuterated aromatic ring from simpler, isotopically labeled precursors. One plausible pathway starts from deuterated benzene (B151609) or other simple aromatic building blocks. However, a more practical approach often involves the modification of readily available, biologically derived precursors.
The biosynthesis of syringic acid (the non-deuterated analog) proceeds through the shikimic acid pathway, with intermediates such as protocatechuic acid and gallic acid. oup.com A chemo-enzymatic approach could leverage these natural pathways. For instance, vanillin (B372448) can be converted to protocatechuic acid. orgsyn.org This intermediate could then be a substrate for further enzymatic or chemical modifications to introduce the desired deuterated methoxy groups.
A potential de novo chemical synthesis could start from a precursor like 3,4,5-trihydroxybenzoic acid (gallic acid). The synthesis would involve the protection of the carboxylic acid and the 4-hydroxyl group, followed by deuteromethylation of the 3- and 5-hydroxyl groups, and subsequent deprotection.
Table 2: Potential Precursors for De Novo Synthesis
| Precursor | Key Transformation Steps |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | 1. Protection of carboxylic acid and 4-OH group. 2. Deuteromethylation of 3,5-OH groups. 3. Deprotection. |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | 1. Hydroxylation at the 5-position. 2. Protection of functional groups. 3. Deuteromethylation. 4. Deprotection. |
| Vanillin | 1. Oxidation to vanillic acid. 2. Demethylation to protocatechuic acid. orgsyn.org 3. Subsequent hydroxylation and deuteromethylation. |
Catalytic Deuterium Exchange Protocols for Enhanced Isotopic Purity
Catalytic hydrogen-deuterium (H/D) exchange offers an alternative route to introduce deuterium. These methods typically involve the use of a transition metal catalyst and a deuterium source, such as D2O or deuterated solvents. While direct C-H deuteration on the aromatic ring is common, achieving selective deuteration of the methoxy groups via this method is not straightforward.
However, catalytic H/D exchange can be employed to enhance the isotopic purity of the final compound or to deuterate specific positions on the aromatic ring if desired. For instance, iridium-based pincer complexes have been shown to catalyze H/D exchange in arenes and even unactivated alkanes using D2O or C6D6 as the deuterium source under mild conditions. nih.gov Similarly, photoredox catalysis has emerged as a powerful tool for the deuteration of various pharmaceutical compounds, often targeting specific C-H bonds. princeton.edunih.govprinceton.edu
While these methods are not the primary choice for introducing deuterated methoxy groups, they could be used in tandem with other synthetic steps. For example, after the synthesis of the deuterated compound, a final catalytic H/D exchange step in D2O could be used to exchange the labile hydroxyl and carboxylic acid protons for deuterium, resulting in a more fully deuterated molecule if required.
Optimization of Reaction Conditions for Isotopic Yield and Efficiency
The efficiency and isotopic yield of the deuteromethylation reaction are highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time.
For the O-methylation of phenols, strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used. Cesium carbonate has been shown to be particularly effective for methylation with dimethyl carbonate. elsevierpure.com The use of microwave irradiation in combination with tetramethylammonium hydroxide (TMAH) has been reported as an efficient method for O-methylation of phenolic compounds, often requiring shorter reaction times. researchgate.netresearchgate.net
Table 3: Optimization Parameters for O-methylation of Phenols
| Parameter | Conditions Explored | Optimal Conditions (Example) | Reference |
| Base | K2CO3, Cs2CO3, NaOH, TMAH | Cs2CO3 for DMC methylation | elsevierpure.com |
| Solvent | Acetone, DMF, Ethanol, Toluene | Ethanol for microwave-assisted TMAH methylation | researchgate.netresearchgate.net |
| Temperature | Room Temperature to 200°C | 120-160°C for DMC/Cs2CO3 | elsevierpure.com |
| Reaction Time | Minutes to Hours | < 30 minutes for microwave-assisted TMAH methylation | researchgate.netresearchgate.net |
| Methylating Agent | CD3I, (CD3)2SO4, (CH3)2CO3 (with D-source) | CD3I for direct deuteromethylation | sigmaaldrich.com |
The molar ratio of the reactants is another critical factor. An excess of the deuterated methylating agent is typically used to drive the reaction to completion and maximize the incorporation of deuterium. The choice of solvent can also influence the reaction rate and selectivity. Aprotic polar solvents like DMF are often effective in dissolving the reactants and facilitating the nucleophilic substitution.
Exploration of Precursors and Protecting Group Chemistry in Deuterated Synthesis
The successful synthesis of this compound heavily relies on a well-defined protecting group strategy. The presence of three different functional groups (carboxylic acid, phenolic hydroxyl, and the target hydroxyls for methylation) necessitates the use of orthogonal protecting groups that can be selectively removed under different conditions. uchicago.eduwikipedia.org
Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester. Common choices include methyl, ethyl, or benzyl (B1604629) esters. Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that is unlikely to affect other functional groups. wikipedia.org
Phenolic Hydroxyl Protection: The phenolic hydroxyl group at the 4-position needs to be protected to prevent its methylation. Ether protecting groups are commonly employed. For phenols, methyl ethers are generally stable but can be cleaved under specific conditions. uchicago.edu Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer good stability and can be removed with fluoride (B91410) reagents like TBAF. researchgate.net
Table 4: Common Protecting Groups for Phenols and Carboxylic Acids
| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions | Reference |
| Carboxylic Acid | Methyl Ester | Methanol, Acid Catalyst | Acid or Base Hydrolysis | wikipedia.org |
| Carboxylic Acid | Benzyl Ester | Benzyl Alcohol, DCC | Hydrogenolysis (H2, Pd/C) | wikipedia.org |
| Phenolic Hydroxyl | Benzyl Ether | Benzyl Bromide, Base | Hydrogenolysis (H2, Pd/C) | oup.com |
| Phenolic Hydroxyl | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride (e.g., TBAF) | researchgate.net |
An example of a synthetic sequence would be:
Start with 3,4,5-trihydroxybenzoic acid.
Protect the carboxylic acid as a benzyl ester.
Selectively protect the 4-hydroxyl group, possibly as a silyl ether.
Perform the deuteromethylation of the 3- and 5-hydroxyl groups using CD3I and a suitable base.
Remove the protecting group from the 4-hydroxyl position.
Remove the benzyl ester protecting group from the carboxylic acid via hydrogenolysis.
This strategic use of protecting groups ensures that the deuteromethylation occurs only at the desired positions, leading to the successful synthesis of this compound with high isotopic and chemical purity. jocpr.com
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis
The six deuterium atoms in this compound (also known as Syringic acid-d6) give it a molecular weight of approximately 204.21 g/mol , a crucial distinction from its non-deuterated counterpart, syringic acid (approx. 198.17 g/mol ). immunomart.comnist.gov This mass difference is the cornerstone of its utility in mass spectrometry.
Application as an Internal Standard in High-Precision Mass Spectrometry
In quantitative mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), precision is paramount. This compound is an exemplary internal standard for the analysis of phenolic compounds, such as lignin (B12514952) degradation products. nih.govresearchgate.net Internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation behavior. Because its chemical and physical properties are nearly identical to native syringic acid, the deuterated form ensures that any loss or variation during the analytical process affects both the standard and the analyte equally. nih.gov When analyzing complex matrices like plant biomass, using a stable isotope-labeled standard like this can lead to highly accurate (>99.9%) and precise (RSD < 1.5%) quantification. nih.gov This approach bypasses issues related to matrix effects and system performance that would otherwise compromise the analysis. acs.org
Table 1: Properties of Syringic Acid and its Deuterated Analog
| Property | Syringic acid | This compound |
|---|---|---|
| Synonym | 4-Hydroxy-3,5-dimethoxybenzoic acid | Syringic acid-d6 |
| CAS Number | 530-57-4 sigmaaldrich.com | 84759-06-8 lgcstandards.com |
| Molecular Formula | C₉H₁₀O₅ nist.gov | C₉H₄D₆O₅ immunomart.com |
| Molecular Weight | ~198.17 g/mol nist.gov | ~204.21 g/mol immunomart.com |
Fragmentation Pattern Analysis of Deuterated Aromatic Compounds
In tandem mass spectrometry (MS/MS), molecules are fragmented to reveal structural information. The fragmentation pattern of this compound provides a clear example of how deuterium labeling influences mass spectra.
Compared to unlabeled syringic acid, which shows characteristic losses of moieties like H₂O, CO₂, and CH₃ groups, the fragments from the deuterated version containing the methoxy groups will have a higher mass. researchgate.net For instance, the neutral loss of a methyl radical from unlabeled syringic acid results in a mass change of 15 Da (CH₃). In the deuterated compound, this becomes a loss of 18 Da (CD₃). This predictable mass shift helps in identifying and confirming the presence of specific structural components.
Studies on similar deuterated phenolic acids show that fragments containing the deuterium label are displaced in the mass spectrum relative to their non-deuterated forms, providing a clear signature of the labeled parts of the molecule. researchgate.net The primary fragmentation of the deprotonated molecule typically involves the loss of CO₂ (44 Da) from the carboxylic acid group, a fragmentation that is unaffected by the deuteration on the methoxy groups. researchgate.netlibretexts.org
Table 2: Predicted Key Mass Fragments in ESI(-)-MS/MS
| Parent Compound | Parent Ion [M-H]⁻ (m/z) | Key Fragment | Fragment Ion (m/z) |
|---|---|---|---|
| Syringic acid | 197 | [M-H-CH₃]⁻ | 182 |
| [M-H-CO₂]⁻ | 153 | ||
| This compound | 203 | [M-H-CD₃]⁻ | 185 |
Isotope Ratio Mass Spectrometry for Tracing Studies
Isotope Ratio Mass Spectrometry (IRMS) can be used to measure the relative abundance of isotopes in a sample with extremely high precision. While more commonly associated with lighter elements like ¹³C/¹²C and ¹⁵N/¹⁴N, the principles extend to deuterium. In metabolic or environmental studies, this compound can be introduced as a tracer. By tracking the elevated ²H/¹H ratio in downstream products or environmental compartments, researchers can follow the metabolic fate or degradation pathway of the syringic acid moiety. This allows for the unambiguous tracing of the compound through complex biological or environmental systems, distinguishing its metabolites from the natural background. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of molecules. The isotopic substitution in this compound provides unique opportunities and simplifies spectra in advanced NMR experiments.
Deuterium NMR (²H NMR) for Positional Isotopic Information
Deuterium NMR (²H or D-NMR) directly observes the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), a ²H NMR spectrum of an unenriched sample shows virtually no signal. wikipedia.org For this compound, a strong signal would be observed in the ²H NMR spectrum, confirming the successful and specific incorporation of deuterium at the methoxy positions. magritek.com
The chemical shift in ²H NMR is nearly identical to that in ¹H NMR. magritek.com Therefore, the deuterons on the methoxy groups (-OCD₃) of this compound would produce a singlet peak around 3.8-3.9 ppm, similar to the proton signal of the methoxy groups in unlabeled syringic acid. nih.gov This technique is the definitive method for verifying the position and extent of deuteration in the molecule.
Utilization in Multi-Nuclear NMR Experiments (e.g., ¹H-¹³C HMBC/HSQC with Deuterium Quenching)
In standard proton (¹H) and carbon (¹³C) NMR, the presence of deuterium has a significant "quenching" or simplifying effect.
¹H NMR: In the ¹H NMR spectrum of this compound, the large singlet peak corresponding to the methoxy protons (normally around 3.8-3.9 ppm) would be absent. This spectral simplification can be highly advantageous when studying more complex molecules containing a syringyl moiety, as it removes a major signal and allows clearer observation of other protons.
Heteronuclear Correlation (HSQC/HMBC): Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to map correlations between protons and carbons. columbia.eduresearchgate.net HSQC shows correlations between directly bonded C-H pairs, while HMBC shows correlations over two or three bonds. ustc.edu.cnjove.com
In an HSQC spectrum of this deuterated compound, there would be no cross-peak corresponding to the methoxy carbons, as they are not bonded to protons. columbia.edu
In an HMBC spectrum, which reveals long-range couplings, correlations from the aromatic protons to the methoxy carbons would still be visible. researchgate.net However, any correlations from the methoxy protons would be absent. This selective disappearance of signals, or "deuterium quenching," is a powerful tool for signal assignment. By comparing the HSQC and HMBC spectra of the labeled and unlabeled compounds, chemists can definitively assign the signals corresponding to the methoxy groups and their neighboring atoms.
Investigations into Solution Dynamics and Molecular Interactions via Deuterium Labeling
The substitution of protium (B1232500) with deuterium in the methoxy groups of 4-hydroxy-3,5-dimethoxybenzoic acid provides a powerful, non-invasive probe for studying molecular-level dynamics and interactions in solution. The heavier deuterium isotope can subtly influence intermolecular forces, such as hydrogen bonding and van der Waals interactions, without significantly altering the compound's chemical properties.
Researchers leverage deuterium labeling to investigate phenomena such as solvent-solute interactions and the formation of molecular aggregates. The change in mass and vibrational frequencies of the C-D bond compared to the C-H bond can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, changes in the deuterium NMR signal can provide insights into the mobility of the methoxy groups and their interactions with the surrounding solvent molecules. This is particularly valuable in understanding the behavior of phenolic compounds in complex biological or environmental matrices. The use of deuterium labeling allows for the elucidation of reaction mechanisms and metabolic pathways. pharmaffiliates.comacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Research
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for elucidating molecular structure and bonding. The introduction of deuterium into the methoxy groups of 4-hydroxy-3,5-dimethoxybenzoic acid induces noticeable and informative shifts in its vibrational spectra.
Computational chemistry plays a crucial role in predicting and interpreting the vibrational spectra of complex molecules. Theoretical modeling, often employing methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G**, is used to calculate the vibrational frequencies of deuterated benzoic acid derivatives. researchgate.net These theoretical calculations help in assigning the observed spectral bands to specific molecular vibrations. For this compound, theoretical models can predict the shifts in the vibrational frequencies of the methoxy groups upon deuteration, aiding in the detailed analysis of experimental IR and Raman spectra. The modeling of benzoic acid dimers has been a subject of study, providing insights into the hydrogen bonding interactions that also characterize syringic acid derivatives. researchgate.net
The primary effect of substituting hydrogen with deuterium is a shift of the corresponding vibrational bands to lower frequencies (a redshift). This is due to the increased reduced mass of the vibrating atoms. youtube.com In the case of this compound, the C-D stretching and bending vibrations of the methoxy groups are expected to occur at significantly lower wavenumbers compared to the C-H vibrations in its non-deuterated counterpart, syringic acid.
This isotopic shift is invaluable for unambiguously assigning vibrational bands. For example, the complex region of the IR spectrum where C-H stretching vibrations occur can be simplified by deuteration, allowing for clearer identification of other functional group vibrations. The table below illustrates the typical shifts observed for key vibrational modes in benzoic acid upon deuteration of the carboxylic acid group, providing a basis for the expected shifts in the methoxy groups of the target compound.
| Vibrational Mode | Typical Wavenumber Range (Non-deuterated, cm⁻¹) | Expected Wavenumber Range (Deuterated, cm⁻¹) |
| O-H Stretch (Carboxyl) | ~3300 - 2500 (broad) docbrown.info | ~2400 - 2000 (broad) core.ac.uk |
| C=O Stretch (Carboxyl) | ~1700 core.ac.uk | ~1690 core.ac.uk |
| C-H Stretch (Aromatic) | ~3100 - 3000 | ~3100 - 3000 |
| C-H Stretch (Methoxy) | ~2950 - 2850 | Not Applicable |
| C-D Stretch (Methoxy) | Not Applicable | ~2200 - 2100 |
This table is illustrative and based on general principles and data from related deuterated benzoic acid compounds.
Vibrational spectroscopy, aided by isotopic substitution, is a sensitive method for conformational analysis. lumenlearning.com Molecules like this compound can exist in different rotational conformations (rotamers), particularly concerning the orientation of the methoxy and carboxyl groups relative to the benzene ring.
The vibrational frequencies of certain modes can be conformation-dependent. By comparing the experimental spectra with theoretical spectra calculated for different possible conformers, the most stable conformation in a given state (e.g., solid, solution) can be determined. nih.gov The isotopic labeling of the methoxy groups can help to isolate and identify the vibrational signatures associated with these groups, making it easier to track conformational changes that affect their local environment. Studies on benzoic acid have shown that even in a crystalline state, different configurations can exist, which are distinguishable by their infrared spectra. core.ac.uk
Chromatographic Research Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. The use of isotopically labeled standards, such as this compound, significantly enhances the accuracy and reliability of these techniques. pubcompare.ai
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful analytical technique. aptochem.com In quantitative analysis, a known amount of an isotopically labeled internal standard is added to a sample. Since the deuterated standard is chemically almost identical to the analyte (the non-deuterated compound), it behaves similarly during sample preparation, extraction, and chromatographic separation. aptochem.com
The key advantage is that the internal standard and the analyte can be distinguished by their mass-to-charge ratio in the mass spectrometer. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and precise quantification. aptochem.comclearsynth.com this compound is an ideal internal standard for the quantification of its non-deuterated form, syringic acid, in various samples, including biological fluids and environmental extracts.
A typical HPLC method for the analysis of syringic acid and its deuterated standard might involve the following parameters:
| Parameter | Typical Value |
| Column | Reverse-phase C18 or similar sielc.com |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid for MS compatibility) sielc.com |
| Detection | Mass Spectrometry (MS) or UV-Vis Spectroscopy |
| Injection Volume | 5 - 20 µL |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C pmda.go.jp |
This table presents a generalized HPLC method; specific parameters would be optimized for a particular application.
Advanced Analytical and Spectroscopic Research Applications
Gas Chromatography (GC) Applications for Volatile Derivatives
The analysis of phenolic acids such as 4-hydroxy-3,5-di(methoxy-d3)-benzoic acid by gas chromatography (GC) necessitates a crucial preparatory step known as derivatization. This process is essential because the inherent chemical properties of the parent compound—specifically its polarity and low volatility stemming from the carboxylic acid and hydroxyl functional groups—make it unsuitable for direct GC analysis. colostate.eduresearchgate.net Without derivatization, these compounds tend to exhibit poor chromatographic behavior, including broad, asymmetrical peaks, which leads to low resolution and inaccurate quantification. colostate.edu The conversion of the polar functional groups into less polar, more volatile derivatives is a standard practice to enable successful GC separation and detection. researchgate.netphenomenex.blog
The primary methods for derivatizing phenolic acids for GC analysis are silylation and alkylation (specifically, esterification). colostate.edu These techniques effectively cap the active hydrogens on the carboxylic acid and phenolic hydroxyl groups, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis. researchgate.netresearchgate.net For this compound, this would involve the conversion of the carboxylic acid to an ester and the phenolic hydroxyl group to a silyl (B83357) ether, for instance.
While direct research on the GC analysis of volatile derivatives of this compound is not extensively documented in publicly available literature, the analytical approach can be inferred from studies on its non-deuterated analog, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). nist.govnist.gov The deuterated methoxy (B1213986) groups are not expected to significantly alter the derivatization chemistry or the fundamental principles of GC separation, although they will result in a different mass-to-charge ratio, which is critical for mass spectrometric detection (GC-MS).
Research utilizing gas chromatography for the analysis of compounds structurally similar to this compound, such as syringic acid, has demonstrated the necessity of derivatization for effective separation and identification. Studies often employ a two-step derivatization process, for example, methoxyamination followed by silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This ensures that all active hydrogens are replaced, leading to stable and volatile derivatives suitable for GC-MS analysis. nih.gov
The selection of derivatization reagent and reaction conditions is critical and can vary depending on the specific goals of the analysis. For instance, silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives. phenomenex.blog The resulting TMS derivatives are significantly more volatile and produce sharper chromatographic peaks.
In the context of metabolomics or tracer studies where this compound might be used, GC-MS would be the analytical method of choice. The deuterium (B1214612) labels on the methoxy groups serve as a stable isotope tracer, allowing for its differentiation from the endogenous, non-deuterated form. The mass spectrometer detector would be able to distinguish between the deuterated and non-deuterated derivatives based on their distinct mass spectra.
The following table summarizes the typical GC conditions used for the analysis of the non-deuterated analog, syringic acid, which would be applicable for the analysis of the derivatized this compound.
Mechanistic and Kinetic Research Using Isotopic Labeling
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a primary tool for elucidating reaction mechanisms. It is the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). A significant KIE (typically >1) indicates that the bond to the isotope is being broken or formed in the rate-determining step of the reaction.
In the context of 4-hydroxy-3,5-di(methoxy-d3)-benzoic acid, the C-D bonds of the methoxy (B1213986) groups are stronger and vibrate at a lower frequency than the corresponding C-H bonds. This difference in zero-point energy leads to a higher activation energy for reactions involving the cleavage of a C-D bond compared to a C-H bond. Consequently, reactions involving the deuterated compound often proceed at a slower rate.
Theoretical studies on deuterated anisole (B1667542), a model system that shares the methoxy group feature, have shown that both primary and secondary KIEs can be calculated and are in good agreement with experimental data for hydrogen and deuterium transfer reactions. nih.govkyoto-u.ac.jp These computational approaches, which consider the nuclear quantum effects of protons and deuterons, are powerful tools for analyzing H/D isotope effects. nih.gov The magnitude of the KIE can provide detailed information about the geometry of the transition state. For example, a large KIE suggests a symmetric transition state where the hydrogen/deuterium is equally shared between the donor and acceptor atoms.
| Parameter | Description | Significance in Mechanistic Studies |
| Primary KIE (kH/kD) | Ratio of reaction rates for the non-deuterated and deuterated compounds. | A value significantly greater than 1 suggests C-H/C-D bond breaking in the rate-determining step. |
| Secondary KIE | Isotope effect observed when the labeled bond is not directly broken in the reaction. | Provides information about changes in hybridization or steric environment at the labeled position during the reaction. |
| Solvent Isotope Effect | Change in reaction rate when a protic solvent (e.g., H2O) is replaced with its deuterated counterpart (e.g., D2O). chem-station.com | Can reveal the involvement of solvent molecules in the reaction mechanism, particularly in proton transfer steps. chem-station.com |
Tracking Reaction Pathways in Organic Synthesis and Biotransformations
The deuterium label in this compound serves as a "heavy" tag that can be tracked throughout a reaction sequence, providing unambiguous evidence of the fate of the methoxy groups. This is particularly valuable in complex organic syntheses and in studying the metabolic pathways of this compound in biological systems.
In organic synthesis, deuterated compounds can help to distinguish between competing reaction pathways. For instance, in reactions where a methoxy group might be cleaved or transferred, the presence of the deuterium label allows for the precise determination of which molecules or fragments have retained the original methoxy group.
In the realm of biotransformations, isotopically labeled compounds are indispensable for metabolic studies. medchemexpress.com For example, when studying the metabolism of syringic acid derivatives, the use of this compound can help identify the resulting metabolites. Mass spectrometry techniques can easily distinguish between the deuterated and non-deuterated fragments, allowing for the precise mapping of metabolic transformations such as O-demethylation. nih.gov Intramolecular deuterium isotope effects have been measured in the O-demethylation of the structurally related compound methoxychlor (B150320) in rat liver microsomes, demonstrating the utility of this approach in understanding enzymatic reactions. nih.gov
Studies on Hydrogen Atom Transfer and Proton Exchange Mechanisms
The methoxy groups of this compound are directly involved in fundamental chemical processes such as hydrogen atom transfer (HAT) and proton exchange. The deuterium labeling at these positions provides a unique opportunity to study the kinetics and mechanisms of these processes.
HAT is a key step in many oxidative and radical-mediated reactions. acs.org The rate of HAT from a C-D bond is significantly slower than from a C-H bond, a phenomenon that can be exploited to understand the role of HAT in a given reaction. Theoretical studies on deuterated anisole have provided insights into the H/D transfer reactions from the methoxy group. nih.govkyoto-u.ac.jp
Proton exchange mechanisms, particularly those involving the phenolic hydroxyl group, can be influenced by the presence of deuterated methoxy groups. While the primary site of exchange is the hydroxyl proton, the electronic environment of the aromatic ring, which is subtly altered by the deuterated methoxy groups, can have a secondary effect on the acidity and exchange rate of the phenolic proton. nih.gov Studies on the acid dissociation of carboxylic acids in D2O have shown that the pKa can be affected by the solvent isotope effect. chem-station.comnih.gov
| Process | Effect of Deuteration | Research Application |
| Hydrogen Atom Transfer (HAT) | Slower rate of HAT from the deuterated methoxy groups. researchgate.net | Elucidating the role of HAT in reaction mechanisms and studying radical intermediates. acs.org |
| Proton Exchange | Potential for secondary isotope effects on the exchange rate of the phenolic proton. | Investigating the influence of neighboring groups on proton transfer dynamics. |
Investigation of Isotopic Effects on Molecular Stability and Reactivity
The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to increased molecular stability. This enhanced stability can be observed in the resistance of the deuterated methoxy groups to cleavage under certain reaction conditions. This principle is utilized in the development of "heavy" drugs, where deuteration at metabolically susceptible sites can slow down drug metabolism and prolong its therapeutic effect. researchgate.net
Furthermore, the electronic effects of the deuterated methoxy groups, although small, can influence the reactivity of the entire molecule. The electron-donating character of the methoxy groups affects the electron density of the aromatic ring and the acidity of the phenolic hydroxyl and carboxylic acid groups. Deuteration can subtly modify these electronic properties, leading to changes in reaction rates and equilibrium constants. For instance, deuterium isotope effects on ¹³C chemical shifts have been shown to be a good measure of hydrogen bond strength. researchgate.net
Inclusion complex formation studies with cyclodextrins have shown that hydrogen bonding plays a major role. nih.gov While these studies were on the non-deuterated compound, similar investigations with this compound could reveal subtle differences in binding energies and complex stability due to isotopic substitution. nih.gov
Biochemical and Metabolic Research Applications
Tracing Metabolic Pathways of Phenolic Compounds in Biological Systems
The use of stable isotope-labeled compounds like 4-hydroxy-3,5-di(methoxy-d3)-benzoic acid is a powerful strategy for elucidating the metabolic fate of phenolic compounds in biological systems. By introducing a known amount of the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The deuterium (B1214612) labels act as a tracer, allowing for the differentiation of the administered compound and its metabolites from the endogenous pool of related molecules. nih.gov
When this compound is introduced into a biological system, it is expected to follow the same metabolic pathways as syringic acid. The primary metabolic transformations of syringic acid involve demethylation, glucuronidation, and sulfation. Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify and quantify the various metabolites by looking for the characteristic mass shift imparted by the deuterium labels. For instance, the demethylation of one of the deuterated methoxy (B1213986) groups would result in a metabolite with a specific mass-to-charge ratio (m/z) that is distinguishable from the unlabeled equivalent. This approach provides unambiguous evidence of the metabolic conversions and helps in constructing a detailed metabolic map.
Table 1: Hypothetical Mass Spectrometry Data for Tracing Metabolites of this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z in Negative Ion Mode [M-H]⁻ |
| This compound | C₉H₄D₆O₅ | 204.11 | 203.10 |
| Syringic acid (unlabeled) | C₉H₁₀O₅ | 198.05 | 197.04 |
| 4,5-Dihydroxy-3-(methoxy-d3)-benzoic acid (demethylated metabolite) | C H₅D₃O₅ | 191.04 | 190.03 |
| Syringic acid glucuronide (deuterated) | C₁₅H₁₂D₆O₁₁ | 380.14 | 379.13 |
This table presents hypothetical data to illustrate the principle of using mass spectrometry to distinguish between the labeled compound, its unlabeled counterpart, and their respective metabolites.
Investigation of Enzymatic Reactions and Substrate Specificity
While direct studies specifically employing this compound to probe enzyme kinetics are not extensively documented, its utility in such investigations can be inferred from standard biochemical methodologies. As a stable isotope-labeled substrate, it can be used to study the kinetics and mechanisms of enzymes that act on syringic acid, such as O-demethylases found in various microorganisms.
In a typical enzyme assay, the labeled substrate would be incubated with the enzyme of interest. The reaction would be monitored over time by quantifying the formation of the product(s) using LC-MS. The distinct mass of the deuterated substrate and its products allows for their unambiguous detection, even in complex biological matrices containing other compounds. This is particularly advantageous when studying substrate specificity, as it enables researchers to run competitive assays with a mixture of labeled and unlabeled substrates to determine the enzyme's preference.
Use as a Tracer for Biomarker Discovery and Validation
In the field of metabolomics, stable isotope-labeled compounds are the gold standard for the quantification of endogenous metabolites and the validation of potential disease biomarkers. eurisotop.com this compound is ideally suited for this purpose, serving as an internal standard for the accurate measurement of syringic acid levels in various biological samples, such as plasma, urine, or tissue extracts.
The process involves adding a known quantity of the deuterated standard to the biological sample prior to processing and analysis by LC-MS/MS. Because the labeled standard is chemically identical to the analyte (syringic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. chromforum.orgnih.gov By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. chromforum.orgcerilliant.comnih.gov This is crucial for validating syringic acid as a biomarker, for instance, in studies investigating its correlation with dietary intake of certain plant-based foods or its potential role in specific health conditions.
Studies on the Biotransformation and Degradation of Lignin-Related Compounds
One of the most significant applications of this compound is in the study of lignin (B12514952) degradation. Lignin, a complex aromatic biopolymer, is a major component of plant biomass and a potential source of valuable aromatic chemicals. nih.gov The breakdown of lignin, either by microorganisms or through chemical processes, releases a variety of phenolic compounds, including syringic acid, particularly from hardwood lignins.
In this context, this compound is used as an internal standard for the quantification of syringic acid and other related lignin degradation products by methods such as gas chromatography-mass spectrometry (GC-MS) or LC-MS. und.edu The accurate quantification of these products is essential for understanding the efficiency of different degradation processes and for optimizing the conversion of lignin into value-added chemicals.
For example, in a study investigating the anaerobic degradation of lignin by a bacterial strain, GC-MS analysis is used to identify and quantify the aromatic compounds produced. nih.gov The addition of a deuterated internal standard like this compound to the samples before analysis would allow for precise measurement of the concentration of syringic acid, providing key data on the degradation pathway and yield.
Table 2: Example of Lignin Degradation Product Quantification using a Deuterated Internal Standard
| Lignin Degradation Product | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (µg/mL) |
| Syringic Acid | 12.5 | 197 | 182 | 45.2 |
| This compound (IS) | 12.5 | 203 | 188 | (spiked at 50 µg/mL) |
| Vanillic Acid | 10.8 | 167 | 152 | 28.9 |
| p-Coumaric Acid | 9.2 | 163 | 119 | 15.7 |
This table provides an example of the type of data generated in a quantitative analysis of lignin degradation products, where the deuterated internal standard (IS) is used as a reference for accurate quantification.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental for determining the optimized molecular geometry and electronic characteristics of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid. These calculations typically employ ab initio or Density Functional Theory (DFT) methods to solve the electronic Schrödinger equation.
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule. researchgate.net For syringic acid and its analogues, these values have been calculated to understand their potential as proteasome inhibitors. researchgate.net The electronic density can be visualized by mapping the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl/methoxy (B1213986) oxygen atoms, while the LUMO is concentrated on the carboxylic acid group and the ring, indicating the sites for electron donation and acceptance, respectively.
Table 1: Calculated Electronic Properties of Syringic Acid (Non-deuterated analogue) Note: The values for this compound are expected to be nearly identical.
| Property | Calculated Value (eV) | Method/Basis Set |
| HOMO Energy | -6.21 | DFT/B3LYP/6-31g(d,p) |
| LUMO Energy | -1.54 | DFT/B3LYP/6-31g(d,p) |
| HOMO-LUMO Gap | 4.67 | DFT/B3LYP/6-31g(d,p) |
This table is illustrative, based on typical values found for phenolic acids in literature such as reference researchgate.net.
Density Functional Theory (DFT) for Spectroscopic Parameter Prediction
DFT is a highly effective method for predicting various spectroscopic parameters, providing a strong correlation with experimental data. researchgate.netmdpi.com This is particularly useful for assigning complex spectra and understanding the relationship between structure and spectroscopic properties.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT (e.g., B3LYP functional), is widely used to calculate ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netepstem.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be predicted and compared with experimental spectra for structural elucidation. nih.govnih.gov For this compound, DFT calculations would predict the disappearance of the ¹H NMR signal corresponding to the methoxy protons and the appearance of a characteristic, less sensitive deuterium (B1214612) signal. In the ¹³C NMR spectrum, the carbons of the -OCD₃ groups would show a triplet multiplicity due to coupling with deuterium (spin I=1) and a slight upfield shift compared to the -OCH₃ carbons in syringic acid.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov Normal mode analysis helps in the assignment of fundamental vibrational frequencies observed in experimental FT-IR and Raman spectra. researchgate.net For this compound, calculations would show a significant shift in the vibrational modes associated with the methoxy groups. The C-H stretching and bending vibrations of the methoxy groups in syringic acid would be replaced by C-D stretching and bending vibrations at lower frequencies in the deuterated compound, owing to the heavier mass of deuterium. For example, C-H stretching modes typically appear around 2800-3000 cm⁻¹, whereas C-D stretches are expected in the 2100-2200 cm⁻¹ region.
Table 2: Predicted Vibrational Frequency Shifts upon Deuteration This table presents a qualitative comparison based on established principles of isotopic substitution.
| Vibrational Mode | Typical Frequency Range (Syringic Acid) | Expected Frequency Range (Deuterated) |
| Methoxy C-H Stretch | 2850-2950 cm⁻¹ | ~2100-2200 cm⁻¹ (C-D Stretch) |
| Methoxy CH₃ Bend | 1350-1470 cm⁻¹ | ~950-1050 cm⁻¹ (CD₃ Bend) |
| Phenolic O-H Stretch | 3200-3600 cm⁻¹ | 3200-3600 cm⁻¹ |
| Carboxylic C=O Stretch | 1680-1710 cm⁻¹ | 1680-1710 cm⁻¹ |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their interactions with other molecules and with solvents. nih.govelsevierpure.com These simulations provide insights into how this compound interacts with its environment over time.
Solvation Effects: MD simulations are crucial for understanding how solvent molecules arrange around a solute and the energetic consequences of this solvation. nih.gov Simulations in aqueous solution would show the formation of a structured hydration shell around the polar carboxylic acid and hydroxyl groups. The nonpolar benzene (B151609) ring and the deuterated methoxy groups would interact with water through weaker hydrophobic interactions. The choice of solvent can significantly influence molecular conformation and interactions. nih.govelsevierpure.com For instance, in an aprotic solvent like DMSO, the solvent molecules would primarily act as hydrogen bond acceptors, interacting with the hydroxyl and carboxylic acid protons. nih.gov The slight increase in molecular volume and altered polarizability from deuteration could lead to minor differences in solvation free energy compared to the non-deuterated syringic acid. nih.gov
Modeling of Isotopic Effects on Molecular Energetics and Reaction Barriers
The substitution of protium (B1232500) with deuterium in the methoxy groups introduces isotopic effects that can be modeled computationally. These effects are primarily quantum mechanical in nature and arise from differences in zero-point vibrational energy (ZPVE).
Molecular Energetics: The C-D bond is stronger and has a lower ZPVE than the C-H bond. nih.gov This is because the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. The heavier deuterium atom leads to lower frequency vibrations for C-D bonds compared to C-H bonds. figshare.comacs.org This difference in ZPVE means that deuterated compounds are slightly more thermodynamically stable than their protiated counterparts. nih.gov Computational models can quantify this stabilization by calculating the vibrational frequencies and ZPVE for both the deuterated and non-deuterated molecules. Studies have shown that deuteration generally leads to a decrease in the acidity of carboxylic acids and phenols, although the effect is small. figshare.commdpi.com This is because the ZPE difference between the acid and its conjugate base is altered by isotopic substitution. mdpi.com
Reaction Barriers (Kinetic Isotope Effect): When a C-H bond is broken or formed in the rate-determining step of a reaction, replacing the hydrogen with deuterium typically slows down the reaction rate. This is known as the primary kinetic isotope effect (KIE). For this compound, a primary KIE would be observed in reactions involving the cleavage of a C-D bond in the methoxy group. Computational chemistry can model the transition state of such a reaction and calculate the activation energies for both the deuterated and non-deuterated reactants. The difference in activation energies, largely due to the ZPVE difference between the ground state and the transition state, allows for the theoretical prediction of the KIE. nih.govmdpi.com Even when the C-D bond is not directly broken (a secondary isotope effect), deuteration can still influence reaction rates through changes in hyperconjugation or steric effects, which can also be modeled.
Emerging Research Directions and Future Perspectives
Development of Novel Deuteration Methodologies
The synthesis of specifically labeled compounds like 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid is foundational to their application. Traditional methods often involve multi-step syntheses starting from already deuterated precursors. simsonpharma.comsymeres.com However, the field is rapidly advancing toward more efficient and selective late-stage deuteration techniques. These new methods aim to introduce deuterium (B1214612) into complex molecules at a final step, reducing cost and improving accessibility. researchgate.net
Recent progress has been made in transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of hydrogen with deuterium in aromatic systems. researchgate.net For a compound like this compound, this could mean developing catalysts that selectively target the methoxy (B1213986) groups on a pre-formed syringic acid molecule. Researchers have demonstrated that iron-based catalysts can effectively deuterate (hetero)aromatic compounds under mild conditions using readily available deuterium sources like benzene-d6. acs.org Similarly, palladium-catalyzed protocols have shown high efficiency for H/D exchange on the alkyl side chains of aromatic compounds. acs.org
Another promising avenue is the use of biocatalytic deuteration, which employs enzymes to achieve high site-selectivity and stereoselectivity that can be difficult to obtain through traditional chemical synthesis. researchgate.netresearchgate.net The development of these methodologies is crucial for producing highly pure isotopologues, which are essential for accurate quantification in sensitive analytical applications. nih.gov
Table 1: Comparison of Deuteration Methodologies
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Classical Synthesis | Multi-step synthesis using deuterated starting materials (e.g., CD3I). nih.gov | High isotopic incorporation. | Lengthy, costly, may require a new synthetic route. simsonpharma.com |
| Metal-Catalyzed HIE | Direct exchange of H for D on the final molecule using a metal catalyst (e.g., Pd, Ir, Fe). researchgate.netacs.org | More efficient, late-stage functionalization. researchgate.net | Catalyst cost, regioselectivity, functional group tolerance. acs.org |
| Biocatalytic Deuteration | Use of enzymes to selectively incorporate deuterium. researchgate.net | High site- and stereo-selectivity. | Enzyme availability and stability, substrate scope. |
| H/D Exchange | Simple exchange using a deuterated solvent, sometimes with acid/base catalysis. acanthusresearch.com | Simple, inexpensive. | Limited to exchangeable protons, risk of back-exchange. acanthusresearch.com |
Integration with Advanced Multi-Omics Approaches
Stable isotope-labeled compounds are indispensable tools in the "omics" era, enabling the transition from static snapshots to dynamic functional analyses of biological systems. creative-proteomics.com this compound, as an internal standard, ensures the accuracy of quantitative mass spectrometry, which is the bedrock of modern proteomics and metabolomics. clearsynth.com
In metabolomics, the use of stable isotope-resolved metabolomics (SIRM) allows researchers to trace the flow of atoms through metabolic networks. creative-proteomics.com By providing cells or organisms with a labeled substrate, scientists can map metabolic pathways and quantify fluxes, revealing how metabolism is rewired in disease states. creative-proteomics.comnih.gov While this compound is used as a standard for quantification, its non-deuterated counterpart, syringic acid, could be labeled with ¹³C and used as a tracer to study lignin (B12514952) degradation pathways by microorganisms or its metabolism in plants.
In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) rely on incorporating heavy amino acids to enable precise relative quantification of thousands of proteins simultaneously. creative-proteomics.com The accuracy of these large-scale studies depends on robust analytical platforms where internal standards like this compound play a critical role in correcting for variations in sample processing and instrument response. nih.gov The integration of data from metabolomics, proteomics, and other omics fields, underpinned by accurate quantification, provides a holistic view of cellular function and is a key direction for systems biology. researchgate.net
Exploration in Environmental Fate and Degradation Studies
Isotopically labeled compounds are powerful tracers for tracking the environmental journey and ultimate fate of chemicals. researchgate.net Syringic acid is a natural product derived from the decomposition of lignin, a major component of plant biomass. Understanding its degradation is important for carbon cycling and soil science.
By using this compound or other labeled forms of syringic acid, researchers can conduct compound-specific isotope analysis (CSIA) to follow its transformation in complex environmental matrices like soil or water. researchgate.net This allows for the precise tracking of the parent compound and its breakdown products, helping to elucidate degradation pathways and rates under various environmental conditions. Such studies are crucial for assessing the persistence of natural and anthropogenic compounds and for developing bioremediation strategies. symeres.com For example, labeled syringic acid could be used to identify microbial communities responsible for its degradation or to study the impact of environmental pollutants on natural biogeochemical cycles. musechem.com
Challenges and Opportunities in Isotope-Labeled Compound Synthesis and Application
Despite their immense utility, the synthesis and application of isotope-labeled compounds face several challenges that also represent opportunities for innovation.
Challenges:
Cost and Availability: The synthesis of labeled compounds, especially those with high isotopic purity or complex structures, can be expensive and time-consuming. simsonpharma.comnih.gov The cost of deuterium oxide and other isotopic sources, while lower than other isotopes like ¹³C, still contributes significantly to the final price. zeochem.com
Synthesis Complexity and Purity: Achieving high isotopic purity (the percentage of molecules that contain the desired isotope) and regioselectivity (placing the label at the correct atomic position) is a significant synthetic challenge. simsonpharma.comdigitellinc.com Impurities or incomplete labeling can compromise the accuracy of experimental results. nih.govrsc.org
Isotopic Scrambling and Stability: A major concern, particularly with deuterium labels, is the potential for H/D exchange, where the deuterium label is lost and replaced by a proton from the surrounding environment (e.g., solvent). acanthusresearch.comsigmaaldrich.com This can lead to inaccurate quantification. Therefore, labels must be placed in chemically stable, non-exchangeable positions. sigmaaldrich.com
Opportunities:
Methodological Innovation: The challenges in synthesis drive the development of new, more efficient, and cost-effective labeling methods, such as late-stage functionalization and biocatalysis. researchgate.netresearchgate.net
Expanding Applications: As labeling techniques improve, the range of accessible labeled compounds grows, opening up new applications in drug discovery, materials science, and diagnostics. musechem.comdataintelo.comisowater.com For example, deuteration is increasingly used in drug development to improve the metabolic stability and pharmacokinetic profiles of new drug candidates. nih.govucsb.edu
Enhanced Analytical Power: The demand for higher precision in quantitative studies pushes the development of more sophisticated analytical instrumentation, like high-resolution mass spectrometry (HRMS), which can better resolve and quantify isotopologues. nih.gov This synergy between synthetic chemistry and analytical technology continually expands the frontiers of what can be measured and understood. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-hydroxy-3,5-di(methoxy-d₃)-benzoic acid with high isotopic purity?
- Methodological Answer : The synthesis typically involves deuterated methoxy group incorporation via nucleophilic substitution or ester hydrolysis. For example, deuterated methyl iodide (CD₃I) can react with 3,5-dihydroxy-4-methoxybenzoic acid under basic conditions to introduce methoxy-d₃ groups. Isotopic purity (>98%) is verified using mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR) to confirm deuterium incorporation and absence of protio contaminants .
- Key Challenge : Ensuring minimal isotopic exchange during acidic/basic reaction conditions. Use anhydrous solvents and controlled pH to prevent deuterium loss.
Q. How can researchers validate the structural integrity and purity of this deuterated compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC-MS : Quantify isotopic purity and detect impurities.
- ¹H NMR : Absence of protio-methoxy signals (δ ~3.8 ppm) confirms deuterium labeling.
- FT-IR : Validate functional groups (e.g., -COOH at ~2500-3300 cm⁻¹, methoxy C-D stretches at ~2100-2200 cm⁻¹) .
- Data Contradiction : Discrepancies between MS and NMR data may indicate partial deuteration or residual solvents.
Advanced Research Questions
Q. What role does isotopic labeling (methoxy-d₃) play in studying metabolic pathways or pharmacokinetics of benzoic acid derivatives?
- Methodological Answer : Deuterated methoxy groups act as non-radioactive tracers in mass spectrometry-based metabolic studies. For example, in drug metabolism research, ¹³C/²H-labeled analogs enable tracking of hepatic phase I/II transformations (e.g., demethylation, glucuronidation) without interference from endogenous metabolites. Use LC-HRMS to distinguish deuterated metabolites from background signals .
- Experimental Design : Administer the deuterated compound in vitro (e.g., hepatocyte incubations) and profile metabolites using stable isotope-resolved metabolomics.
Q. How do deuteration effects influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Compare hydrolysis rates of methoxy-d₃ vs. protio-methoxy groups in buffered solutions (pH 1–10) at 37°C. Use ¹H NMR to monitor deuterium retention.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds.
Q. What are the challenges in using this compound as an internal standard for quantitative analysis of non-deuterated analogs?
- Methodological Answer : Ensure chromatographic co-elution and identical ionization efficiency between deuterated and protio forms. Validate via:
- Matrix-Matched Calibration : Spike deuterated compound into biological matrices (plasma, urine) and compare recovery rates.
- Ion Suppression Tests : Use post-column infusion to assess matrix effects .
- Advanced Consideration : Isotope effects may cause slight retention time shifts in HPLC; optimize gradient elution to synchronize peaks.
Safety and Handling
Q. What precautions are critical when handling 4-hydroxy-3,5-di(methoxy-d₃)-benzoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Storage : Store in inert atmosphere (argon) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .
- Emergency Protocols : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste.
Applications in Experimental Design
Q. How can this compound be applied in NMR-based structural studies of protein-ligand interactions?
- Methodological Answer : Use ²H NMR to study binding dynamics. For example, incorporate the deuterated benzoic acid into enzyme active sites (e.g., salicylate-binding proteins) to monitor conformational changes via deuterium quadrupolar coupling. Compare with ¹H/¹³C data for residue-specific resolution .
Q. What strategies optimize the use of this deuterated analog in isotope dilution mass spectrometry (IDMS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
